molecular formula C9H9IO3 B1362562 Methyl 3-iodo-4-methoxybenzoate CAS No. 35387-93-0

Methyl 3-iodo-4-methoxybenzoate

Cat. No. B1362562
CAS RN: 35387-93-0
M. Wt: 292.07 g/mol
InChI Key: GHNGBFHLUOJHKP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula CH3OC6H3(I)CO2CH3 . It has a molecular weight of 292.07 . This compound may be used in the preparation of other chemical compounds such as methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate and 3,4,5,2′-tetramethoxybiphenyl .


Molecular Structure Analysis

The molecular structure of Methyl 3-iodo-4-methoxybenzoate is represented by the linear formula CH3OC6H3(I)CO2CH3 . The compound’s InChI key is GHNGBFHLUOJHKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-iodo-4-methoxybenzoate is a solid at 20°C . It has a melting point of 92-95°C . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 340.1±32.0°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Synonyms : 3-Iodo-4-methoxy-benzoic acid methyl ester, 3-iodo-4-methoxybenzoic acid methyl ester, benzoic acid, 3-iodo-4-methoxy-, methyl ester, methyl3-iodo-4-methoxybenzoate, methyl 3-iodo-p-anisate .
  • Preparation of Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors

    • Application : This compound can be used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are selective inhibitors of Discoidin Domain Receptor 1 (DDR1) .
  • Preparation of Methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate

    • Application : “Methyl 3-iodo-4-methoxybenzoate” can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate .
    • Results : The outcome of this application would be the production of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate .
  • Preparation of 3,4,5,2′-Tetramethoxybiphenyl

    • Application : “Methyl 3-iodo-4-methoxybenzoate” can be used in the preparation of 3,4,5,2′-tetramethoxybiphenyl .
    • Results : The outcome of this application would be the production of 3,4,5,2′-tetramethoxybiphenyl .
  • Preparation of 5-Propyl-3-ol-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

    • Application : “Methyl 3-iodo-4-methoxybenzoate” can be used in the preparation of 5-propyl-3-ol-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine .
    • Results : The outcome of this application would be the production of 5-propyl-3-ol-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine .
  • Preparation of Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors

    • Application : This compound can be used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are selective inhibitors of Discoidin Domain Receptor 1 (DDR1) .
  • Preparation of Methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate

    • Application : “Methyl 3-iodo-4-methoxybenzoate” can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate .
    • Results : The outcome of this application would be the production of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate .
  • Preparation of 3,4,5,2′-Tetramethoxybiphenyl

    • Application : “Methyl 3-iodo-4-methoxybenzoate” can be used in the preparation of 3,4,5,2′-tetramethoxybiphenyl .
    • Results : The outcome of this application would be the production of 3,4,5,2′-tetramethoxybiphenyl .

Safety And Hazards

Methyl 3-iodo-4-methoxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 3-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNGBFHLUOJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311852
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-methoxybenzoate

CAS RN

35387-93-0
Record name 35387-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P Potier, J Le Men, MM Janot, P Bladon, AG Brown… - Tetrahedron …, 1963 - Elsevier
… This was effected by the mixed Ullmann reaction of methyl 3-iodo-4-methoxybenzoate and methyl.. 5-iodo-2-methoxybenzoate. The resulting mixture of esters was saponified and the …
Number of citations: 12 www.sciencedirect.com
S Nuanchuen - 2004 - Mahidol University
Number of citations: 0
CS John, WD Bowen, SJ Fisher, BB Lim… - Nuclear medicine and …, 1999 - Elsevier
… Alternatively, the target iodobenzamide was prepared by commercially available methyl-3-iodo-4-methoxybenzoate. The ester was hydrolyzed under basic conditions to give the …
Number of citations: 57 www.sciencedirect.com
AA Vasil'ev, L Engman - The Journal of Organic Chemistry, 1998 - ACS Publications
… Methyl 3-Iodo-4-methoxybenzoate (20) was obtained by treatment of methyl 3,5-diiodo-4-methoxybenzoate with NaHTe (typical procedure). The crude product was a 9/1 mixture of the …
Number of citations: 48 pubs.acs.org
H Erdtman, G Eriksson, T Norin, S Forsen - Acta Chem. Scand, 1963 - actachemscand.org
… Similarly 3,4,5,2'-tetramethoxybiphenyl (Id) was prepared using methyl 3-iodo-4-methoxybenzoate 7 and 3,4,5-trimethoxyiodobenzene. It was identical with methoxyaucuparin methyl …
Number of citations: 43 actachemscand.org
S Slagman, J Escorihuela, H Zuilhof, MCR Franssen - RSC advances, 2016 - pubs.rsc.org
… (97%), palladium on carbon (10 wt%), potassium hydroxide (≥85%), Trametes versicolor (EC number: 1.10.3.2) were obtained from Sigma-Aldrich; methyl 3-iodo-4-methoxybenzoate (…
Number of citations: 11 pubs.rsc.org
FG Baddar, LS El-Assal, VB Baghos - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Ullmann condensation of this iodo-compound with methyl 3-iodo-4-methoxybenzoate gave … methoxynaphthalene (5.6 g.), methyl 3-iodo-4-methoxybenzoate (5-8 g.), and copper bronze (…
Number of citations: 0 pubs.rsc.org
M Lamothe, PJ Pauwels, K Belliard… - Journal of medicinal …, 1997 - ACS Publications
… The carboxylic acid intermediates 5b−d were prepared from commercially available methyl 3-iodo-4-methoxybenzoate (Scheme 4). A minor modification of Sonogashira's original …
Number of citations: 49 pubs.acs.org
N Jung, S Bräse - 2009 - Wiley Online Library
… This method was investigated because the reaction of iodo-substituted aryls (eg methyl 3-iodo-4-methoxybenzoate) with phenols is generally faster than that with bromo-substituted aryls…
T Muraki, H Togo, M Yokoyama - The Journal of Organic …, 1999 - ACS Publications
The reactivity and synthetic use of 1-(arenesulfonyloxy)benziodoxolones were studied. In the presence of iodine, 1-(arenesulfonyloxy)benziodoxolones iodinated various aromatics to …
Number of citations: 81 pubs.acs.org

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